molecular formula C15H17NO3S B5581893 N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide CAS No. 5549-43-9

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5581893
CAS No.: 5549-43-9
M. Wt: 291.4 g/mol
InChI Key: NEIIIALRQCTFQS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is a chemical compound with the CAS Registry Number 5549-43-9 . It has a molecular formula of C 15 H 17 NO 3 S and a molecular weight of 291.36500 g/mol . Researchers can note its physical properties, including a calculated density of 1.26 g/cm³ and a high boiling point of 452.1°C at 760 mmHg, which may be relevant for purification or handling protocols . The structure of this compound, which features a sulfonamide group bridging two aromatic rings (one with an ethoxy substituent), places it in a class of molecules that are often explored for their potential biological activities. Sulfonamide derivatives are of significant interest in various research fields, including medicinal chemistry and chemical biology, where they are investigated for their interactions with enzymes and other biological targets. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-15-10-8-14(9-11-15)16-20(17,18)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIIALRQCTFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349957
Record name N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-43-9
Record name N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-ethoxyaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-ethoxyaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenylmethanesulfonyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide with structurally related sulfonamides, highlighting substituent variations and molecular properties:

Compound Name Substituents on Phenyl Ring(s) Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-Ethoxy on N-phenyl, unmodified sulfonamide C₁₅H₁₇NO₃S 291.37 Inferred
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy on N-phenyl C₁₃H₁₃NO₃S 275.31
N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide 2,4-Dimethyl on N-phenyl C₁₅H₁₇NO₂S 275.37
N-(4-Bromophenyl)-1-(4-nitrophenyl)methanesulfonamide 4-Bromo on N-phenyl, 4-nitro on sulfonamide C₁₃H₁₁BrN₂O₄S 371.21
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide 3-Cyano-3-CF₃-phenoxy on N-phenyl C₂₁H₁₅F₃N₂O₃S 440.41

Key Observations:

  • Electronic Effects: The ethoxy group (-OCH₂CH₃) in the target compound is less electron-withdrawing than a nitro (-NO₂) group but more electron-donating than a trifluoromethyl (-CF₃) substituent .
  • Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenyl in ) reduce conformational flexibility compared to the ethoxy analog.
  • Synthesis: Analogous compounds are synthesized via nucleophilic substitution using sulfonyl chlorides (e.g., 1-phenylmethanesulfonyl chloride) and aryl amines under basic conditions (e.g., triethylamine or pyridine) .

Physicochemical and Analytical Data

a. Purity and Chromatography:

  • Compounds like N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide achieve >96% purity via HPLC , suggesting similar protocols could apply to the ethoxy derivative.
  • Retention times vary with substituent polarity; e.g., nitro groups increase retention in reverse-phase HPLC .

b. Spectroscopic Data:

  • ¹H NMR: Aromatic protons in N-(4-methoxyphenyl)benzenesulfonamide resonate at δ 6.8–7.5 ppm, with methoxy signals at δ ~3.8 ppm . The ethoxy group would show a triplet (δ ~1.3 ppm for -CH₂CH₃) and quartet (δ ~3.9 ppm for -OCH₂) .
  • MS: Molecular ion peaks (M⁺) for 1-phenylmethanesulfonamide derivatives are typically observed in ESI-MS at m/z 275–440, depending on substituents .

Biological Activity

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications such as antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}N1_{1}O3_{3}S
  • Molecular Weight : 305.39 g/mol

The sulfonamide group in its structure allows it to interact with various biological targets, mimicking natural substrates and potentially inhibiting enzyme activity.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, disrupting their function. This inhibition can affect metabolic pathways linked to inflammation and microbial growth.
  • Receptor Interaction : Investigations suggest that this compound may act as a receptor ligand, influencing signaling pathways within cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the denaturation of proteins, which is a crucial factor in inflammatory responses. The IC50_{50} values observed in these studies suggest that the compound is effective at relatively low concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of protein denaturation
Enzyme InhibitionDisruption of metabolic pathways

Detailed Research Findings

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections.
  • Anti-inflammatory Mechanisms : The compound was found to significantly reduce the activity of lipoxygenase, an enzyme involved in inflammatory processes, with an IC50_{50} value of approximately 198.70 µg/mL. This suggests its potential utility in managing inflammatory diseases .
  • Case Study : A recent clinical study explored the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in symptom severity compared to a placebo group, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-ethoxyaniline and phenylmethanesulfonyl chloride as precursors. Perform a nucleophilic substitution in anhydrous dichloromethane or THF under nitrogen.
  • Step 2 : Use triethylamine (1.2–1.5 equivalents) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Step 3 : Optimize temperature (0–25°C) to minimize side reactions. Higher temperatures may accelerate sulfonylation but risk decomposition.
  • Step 4 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture). Typical yields range 65–85% .
  • Key Data :
ParameterOptimal Range
SolventDCM/THF
BaseTriethylamine
Temperature0–25°C
Yield65–85%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Dissolve in deuterated DMSO or CDCl3. Key signals: sulfonamide protons (δ 3.1–3.5 ppm), ethoxy group (δ 1.3–1.4 ppm for CH3, δ 4.0–4.1 ppm for OCH2) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELX-97 for structure refinement. Validate bond lengths (C-S: ~1.76 Å) and angles .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode. Confirm molecular ion [M+H]+ at m/z 336.1 (calculated for C15H17NO3S).
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of sulfonamide-mediated protein interactions involving this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on a sensor chip. Measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solutions to determine ΔH, ΔS, and binding stoichiometry. Use 20 mM phosphate buffer (pH 7.4) at 25°C .
  • Computational Docking : Perform molecular docking (AutoDock Vina) using the protein’s crystal structure (PDB ID: e.g., 3KS3). Validate poses with MD simulations (GROMACS) .
    • Key Considerations :
  • Control for non-specific binding using scrambled protein mutants.
  • Compare results with known sulfonamide inhibitors (e.g., acetazolamide) to assess specificity .

Q. What strategies are employed to reconcile contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodology :

  • Orthogonal Assays : Test activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems. For example, inconsistent IC50 values in kinase assays may arise from off-target effects .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolite interference. Use LC-MS to quantify parent compound degradation .
  • Impurity Profiling : Analyze batches via HPLC-MS. Trace impurities (e.g., hydrolyzed sulfonamide) may antagonize activity .
    • Data Reconciliation Framework :
Discrepancy SourceResolution Strategy
Assay variabilityStandardize protocols (e.g., ATP concentration in kinase assays)
Compound stabilityPre-test solubility in DMSO/PBS
Protein batch differencesUse commercial reference standards

Additional Advanced Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s efficacy?

  • Methodology :

  • Synthesize analogs with modified ethoxy (e.g., substituents at para-position) or sulfonamide groups.
  • Test analogs in dose-response assays (e.g., IC50 in enzymatic inhibition). Correlate substituent electronegativity with activity .
    • SAR Data Table :
Analog ModificationIC50 (nM)Solubility (µg/mL)
-OCH2CH3 (parent)12015
-OCH39522
-Cl2508

Q. What computational approaches predict the compound’s metabolic pathways and potential toxicity?

  • Methodology :

  • Use in silico tools (e.g., SwissADME, MetaSite) to identify likely Phase I/II metabolites. Validate with in vitro hepatocyte assays .
  • Assess toxicity via ProTox-II for hepatotoxicity alerts. Key risks: sulfonamide-induced hypersensitivity .

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